4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde
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Overview
Description
4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with a dimethylamino group, a methyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with suitable reagents to form the pyrimidine ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(Dimethylamino)-6-methylpyrimidine-5-carboxylic acid.
Reduction: 4-(Dimethylamino)-6-methylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in nucleophilic attacks, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
4-(Dimethylamino)benzoic acid: Known for its applications in medicinal chemistry.
Uniqueness
4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde is unique due to the presence of both a dimethylamino group and an aldehyde group on the pyrimidine ring.
Properties
IUPAC Name |
4-(dimethylamino)-6-methylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-7(4-12)8(11(2)3)10-5-9-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBNHQLNVJPGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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